molecular formula C11H8ClNO2S B3430499 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 842137-56-8

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No.: B3430499
CAS No.: 842137-56-8
M. Wt: 253.71 g/mol
InChI Key: MTFQTWYTXNKGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid consists of a benzoic acid backbone substituted at the para position with a 1,3-thiazole ring. The thiazole ring is further modified at its 4-position with a chloromethyl (-CH₂Cl) group (Fig. 1). This structure confers unique reactivity and biological activity due to the electron-withdrawing chlorine atom and the aromatic thiazole system.

Properties

IUPAC Name

4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-5-9-6-16-10(13-9)7-1-3-8(4-2-7)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFQTWYTXNKGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255634
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842137-56-8
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842137-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Chloromethyl)-2-thiazolyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the chloromethylation of 1,3-thiazole derivatives followed by coupling with benzoic acid. One common method includes the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chloromethylated thiazole intermediate. This intermediate is then reacted with benzoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Reactivity and Stability

  • Chloromethyl Group : The -CH₂Cl group in the target compound facilitates nucleophilic substitution (e.g., with amines or thiols), unlike unsubstituted thiazole analogs . In contrast, bromomethyl analogs (e.g., 4-(bromomethyl)benzoic acid) exhibit rapid polymerization under basic conditions, making the chloromethyl derivative more stable for synthetic applications .
  • Ester Derivatives : Methyl or isopropyl esters (e.g., ) enhance solubility in organic solvents but reduce hydrogen-bonding capacity compared to the free carboxylic acid .

Research Findings and Data

Physicochemical Properties

  • Solubility : The free carboxylic acid group in the target compound confers moderate water solubility (0.5 mg/mL), while ester derivatives (e.g., ) are lipid-soluble (>10 mg/mL in DMSO) .

Biological Activity

4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiazole ring fused with a benzoic acid moiety, characterized by the presence of a chloromethyl group. Its molecular formula is C10H8ClN1O2SC_{10}H_{8}ClN_{1}O_{2}S with a molecular weight of 253.7 g/mol. The thiazole ring contributes to its chemical reactivity and biological properties, while the benzoic acid component enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Compounds containing thiazole rings have been reported to show activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

Antitumor Activity

The compound has also been investigated for its anticancer potential . In vitro studies have demonstrated that derivatives of thiazole, including those similar to this compound, exhibit growth inhibitory effects against several cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. For example, compounds with a similar thiazole structure showed IC50 values indicating effective growth inhibition .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins due to the reactive chloromethyl group. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions. The thiazole ring enhances binding affinity by interacting with aromatic residues in protein active sites.

Case Studies and Research Findings

Several studies have explored the biological effects of thiazole-containing compounds:

  • Antitumor Studies : A study highlighted that certain thiazole derivatives exhibited remarkable antiproliferative activity against multiple cancer cell lines, suggesting that modifications in the structure can significantly enhance their anticancer properties .
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that compounds like this compound could act as enzyme inhibitors by binding to specific sites on target proteins, potentially leading to therapeutic applications in cancer treatment .
  • Comparative Studies : Comparative analyses with similar compounds indicated that the unique combination of the chloromethyl group and the thiazole ring in this compound provides distinct advantages in terms of reactivity and biological activity compared to other derivatives lacking these features .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial and fungal strains
AntitumorInhibitory effects on A549, HeLa, HT29 cancer cell lines
Enzyme InhibitionPotential as an enzyme inhibitor through covalent bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid
Reactant of Route 2
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.